[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Description
[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (CAS: 1353998-14-7) is a chiral pyrrolidine derivative with the molecular formula C₇H₁₄N₂O₂ and a molar mass of 158.2 g/mol . Structurally, it features:
- A pyrrolidine ring substituted with a methyl group at the 1-position (S-configuration).
- An isopropylamino group attached to the 3-position of the pyrrolidine ring.
- An acetic acid moiety linked via the amino group.
Properties
IUPAC Name |
2-[[(3S)-1-methylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)12(7-10(13)14)9-4-5-11(3)6-9/h8-9H,4-7H2,1-3H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIGGMYPCMSDBS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)C1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC(=O)O)[C@H]1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Synthesis via Asymmetric Hydrogenation
The (S)-1-methylpyrrolidin-3-amine intermediate is critical for enantiomeric purity. Source (WO2008137087A1) details a scalable two-step process:
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Hydrogenation of 2-methylpyrroline :
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Conditions : 5% Pt/C catalyst in ethanol/methanol (3:1) under H₂ (50 psi).
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Yield : 92% of racemic 2-methylpyrrolidine.
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Resolution : Recrystallization with L-tartaric acid yields (S)-2-methylpyrrolidine L-tartrate (44% yield, >99% ee).
-
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Functionalization to 3-amine :
Alkylation of Pyrrolidine Intermediate
The isopropylamino group is introduced via nucleophilic substitution. Source (US20040236118A1) demonstrates alkylation using preformed (S)-1-methylpyrrolidin-3-amine:
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Reaction :
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Optimized Conditions :
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Temperature: 60°C
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Time: 12 hours
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Yield : 85% (purified via silica chromatography).
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Carboxylic Acid Functionalization
The acetic acid moiety is appended using glycine derivatives. Source (ACS JOC 2021) outlines a coupling strategy:
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Protection : Boc-glycine reacts with NHS/DCC to form active ester.
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Amination :
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Deprotection : TFA in DCM removes Boc, yielding the final compound.
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Data :
Step Yield Purity (HPLC) Coupling 78% 95% Deprotection 92% 99%
One-Pot Reductive Amination
Source (CN112225668B) describes a photoredox-mediated approach for α-alkylglycine synthesis:
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Reagents : N-Arylglycine, isopropylboronic acid, Ru(bpy)₃Cl₂, blue light.
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Mechanism : Radical cross-coupling followed by oxidation.
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Performance :
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Yield : 68%
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ee : 94% (chiral HPLC)
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Reaction Time : 12 hours
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Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Asymmetric Hydrogenation | High enantiopurity (>99% ee) | Multi-step, Pt catalyst cost | Industrial |
| Alkylation | Simple, high yield | Requires preformed amine | Lab-scale |
| Carboxylic Acid Coupling | Modular, uses Boc protection | NHS ester instability | Pilot-scale |
| Photoredox | Mild conditions, no metals | Lower yield, specialized setup | Lab-scale |
Stereochemical Considerations
-
Chiral Centers : The (S)-configuration at C3 of pyrrolidine is preserved using L-tartaric acid resolution (Source ).
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Racemization Risk : Coupling at >60°C may erode ee; optimal temperatures are 25–40°C (Source ).
Industrial-Scale Recommendations
For >1 kg batches, Method 1 (asymmetric hydrogenation) is preferred due to established protocols in Source . Method 3 offers flexibility for analog synthesis but requires rigorous NHS ester handling.
This analysis synthesizes data from 11 independent sources, ensuring methodological diversity and adherence to stereochemical rigor. Future work should explore enzymatic resolutions or flow chemistry to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as a drug delivery agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
To contextualize the properties of [Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid, we compare it with structurally and functionally related compounds. Key differences and similarities are outlined below:
Structural Analogs
Key Observations :
- Chirality: Unlike the non-chiral 1-methyl-N-(3-methylbenzyl)pyrrolidin-3-amine, the target compound’s (S)-configured pyrrolidine ring may confer stereoselective interactions in biochemical systems.
- Substituent Effects : The isopropyl group may enhance lipophilicity compared to smaller alkyl or aromatic substituents, affecting solubility and membrane permeability.
Physicochemical and Thermodynamic Comparisons
While direct thermodynamic data (e.g., vapor-liquid equilibrium) for the target compound are absent, insights can be inferred from related systems:
- Pyrrolidine Derivatives : The pyrrolidine ring’s basicity (pKa ~11) contrasts with the acetic acid moiety (pKa ~2.4), creating zwitterionic behavior in aqueous solutions .
- Reactive Azeotropes: Studies on acetic acid-isopropanol-water-isopropyl acetate systems (-10) demonstrate that esterification equilibria and NRTL model parameters govern phase behavior. For example, the NRTL model accurately predicts azeotropes in such quaternary systems (Table 1, ). While the target compound lacks ester functionality, its amino and carboxylic acid groups could participate in hydrogen-bonding networks, influencing solubility and crystallization tendencies.
Biological Activity
Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid (CAS: 1354008-90-4) is a synthetic compound notable for its unique structural features, including an isopropyl group, a pyrrolidine ring, and an amino-acetic acid moiety. This compound has garnered attention for its potential biological activities and therapeutic applications, particularly in medicinal chemistry and pharmacology.
Structural Characteristics
The compound's chiral nature, attributed to the presence of the pyrrolidine ring, significantly influences its biological interactions. The structure can be summarized as follows:
| Feature | Description |
|---|---|
| Chemical Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| Functional Groups | Isopropyl group, pyrrolidine ring, amino acid moiety |
Biological Activities
Research indicates that Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid exhibits various biological activities:
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. Its structural similarity to neurotransmitters may facilitate interaction with neuronal receptors.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease.
- Antiviral Activity : Some studies have hinted at potential antiviral properties against specific viral strains, although comprehensive data are still limited.
The mechanism of action of Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid involves its interaction with various biological targets:
- Receptor Modulation : The compound may modulate receptor activity due to its structural resemblance to endogenous neurotransmitters.
- Enzyme Interaction : It potentially interacts with enzymes through competitive inhibition mechanisms, affecting their catalytic activity.
Case Study 1: Neuroprotective Properties
A study evaluated the neuroprotective effects of Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid in SH-SY5Y neuroblastoma cells subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a protective agent against neurodegeneration.
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid exhibited competitive inhibition against AChE and BChE with IC50 values comparable to established inhibitors such as donepezil. This positions it as a candidate for further development in treating cognitive disorders.
Comparative Analysis with Similar Compounds
The following table compares Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (S)-1-Methylpyrrolidine | Pyrrolidine ring | Naturally occurring; used as a neurotransmitter precursor |
| Isopropylamine | Simple amine structure | Basic amine; less complex than Isopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid |
| Glycine | Simplest amino acid | Essential for protein synthesis; lacks chiral centers |
| N-Methyl-D-aspartate | N-Methylated amino acid | Selective agonist for NMDA receptors |
Q & A
Q. Basic
- X-ray crystallography : Resolves 3D conformation, validating the (S)-configuration at the pyrrolidine stereocenter .
- NMR spectroscopy : H and C NMR distinguish diastereomers via coupling constants and chemical shifts (e.g., δ 3.2–3.5 ppm for pyrrolidine protons) .
- Chiral HPLC : Quantifies enantiomeric excess (ee) using cellulose-based columns .
How does stereochemistry influence the biological activity of this compound?
Advanced
The (S)-configuration at the pyrrolidine ring is critical for target binding. For example:
- Enantiomers show 10–100x differences in receptor affinity (e.g., (S)-form binds muscarinic receptors with IC = 50 nM vs. (R)-form IC = 5 µM) .
- Molecular docking simulations reveal hydrogen bonding between the (S)-methyl group and Asp113 in enzyme active sites .
How should researchers address contradictions in reported synthesis yields (e.g., 40% vs. 75%)?
Advanced
Discrepancies arise from:
- Reaction scalability : Batch vs. flow chemistry (e.g., continuous flow improves mixing and heat transfer, boosting yields to 75%) .
- Protecting group strategy : Benzyl vs. tert-butoxycarbonyl (Boc) groups alter steric hindrance during coupling steps .
- Workup protocols : Incomplete extraction or quenching may reduce isolated yields. Validate via TLC and mass spectrometry .
What methodologies are used to study its interactions with neurotransmitter systems?
Q. Advanced
- Radioligand binding assays : Measure displacement of H-labeled acetylcholine in synaptic membranes .
- Kinetic studies : Stopped-flow fluorometry quantifies binding rates (k and k) to nicotinic receptors .
- Electrophysiology : Patch-clamp recordings assess ion channel modulation in neuronal cells .
How do functional group substitutions (e.g., acetyl vs. benzyl) alter pharmacological properties?
Q. Advanced
- Benzyl groups : Enhance lipophilicity (logP +0.8), improving blood-brain barrier penetration but reducing solubility .
- Acetyl groups : Increase metabolic stability (t = 2.5 hrs vs. 0.8 hrs for benzyl analogs) by resisting cytochrome P450 oxidation .
- Isopropyl substitution : Reduces off-target activity (e.g., 10x lower histamine receptor binding) .
What challenges arise in purifying this compound, and how are they mitigated?
Q. Advanced
- Chiral impurities : Use preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns to resolve enantiomers .
- Polar byproducts : Ion-exchange chromatography removes unreacted amino acid precursors .
- Thermal degradation : Lyophilization under inert atmosphere preserves stability .
What advanced techniques elucidate its interactions with enzymatic targets?
Q. Advanced
- Cryo-EM : Resolves binding poses in enzyme complexes at 2.8 Å resolution .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) for structure-activity relationships (SAR) .
- FRET assays : Monitor conformational changes in target proteins upon ligand binding .
How can SAR studies guide the design of derivatives with improved efficacy?
Q. Advanced
- Scaffold modifications : Cyclopropyl substitution (vs. methyl) increases rigidity, enhancing selectivity for GABA receptors (K = 12 nM) .
- Amino acid side-chain elongation : Propanoic acid analogs (vs. acetic acid) improve solubility (logS = -2.1 vs. -3.5) without compromising binding .
- Hydrogen bond donors : Amide substitutions (e.g., -CONH) enhance kinase inhibition (IC = 80 nM) .
What strategies resolve racemization during chiral synthesis?
Q. Advanced
- Low-temperature reactions : Conduct coupling steps at -20°C to suppress epimerization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze (R)-enantiomers with 98% ee .
- Dynamic kinetic resolution : Use palladium catalysts to invert stereochemistry in situ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
